2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-[(2E)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that combines a thiopyrano-pyridazin core with a thiazolyl-pyridinyl acetamide moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiopyrano-pyridazin core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the thiazolyl-pyridinyl acetamide moiety via condensation reactions under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject for synthetic organic chemistry research.
Biology: It may be investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound could serve as a lead molecule for the development of new therapeutic agents targeting specific biological pathways.
Industry: Its unique chemical properties may find applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-3-(2-thienyl)propanenitrile
- 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine hydrochloride
Uniqueness
Compared to similar compounds, 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H15N5O2S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H15N5O2S2/c23-15(8-22-16(24)6-12-9-25-5-3-13(12)21-22)20-17-19-14(10-26-17)11-2-1-4-18-7-11/h1-2,4,6-7,10H,3,5,8-9H2,(H,19,20,23) |
InChI Key |
DGQVDONHYWTBCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=CC(=O)N(N=C21)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
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